3-(2-chlorophenyl)-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a heterocyclic carboxamide featuring a 1,3,4-thiadiazole core linked to a 5-methylisoxazole moiety via an amide bond. Key structural attributes include:
- Isoxazole ring: Substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3.
- Thiadiazole ring: Positioned at the carboxamide nitrogen, with a thioether side chain containing a 4-ethoxyphenylacetamide group.
The ethoxyphenyl and chlorophenyl substituents may enhance lipophilicity and target binding .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S2/c1-3-32-15-10-8-14(9-11-15)25-18(30)12-34-23-28-27-22(35-23)26-21(31)19-13(2)33-29-20(19)16-6-4-5-7-17(16)24/h4-11H,3,12H2,1-2H3,(H,25,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYLCQNLUFAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antifungal Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antifungal activity. A study demonstrated that certain thiadiazole derivatives showed enhanced efficacy against resistant strains of Candida albicans. The mechanism of action is believed to involve the disruption of fungal cell membranes, leading to cell death .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. A review highlighted the synthesis of molecular hybrids incorporating thiadiazole moieties that displayed potent antibacterial activity against various pathogens. The structural diversity provided by the isoxazole and thiadiazole components enhances the compound's interaction with bacterial targets .
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. The incorporation of chlorophenyl and isoxazole groups has shown promise in inhibiting cancer cell proliferation in vitro. Further investigations are required to elucidate the specific pathways involved in its anticancer effects.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and thioether functional groups:
-
Amide Hydrolysis :
Acidic conditions cleave the carboxamide bond (C=O–N), yielding 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and the corresponding amine derivative. Basic hydrolysis produces carboxylate salts.
Conditions : 6M HCl (reflux, 8–12 hrs) or NaOH (60°C, 4–6 hrs) . -
Thioether Oxidation :
The thioether (–S–) linkage oxidizes to sulfone (–SO₂–) using H₂O₂ or mCPBA.
Product : Sulfone derivative with enhanced polarity .
Nucleophilic Substitution
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Chlorine Replacement :
Reacts with amines (e.g., NH₃, piperazine) under Pd catalysis to form aryl amines.
Conditions : Pd(OAc)₂, XPhos, K₂CO₃, DMF, 100°C .
Cyclization and Ring-Opening
The isoxazole and thiadiazole rings exhibit distinct reactivity:
-
Isoxazole Ring :
Under strong acids (H₂SO₄), the isoxazole ring opens to form β-keto amides . -
Thiadiazole Ring :
Reacts with hydrazine to form triazole derivatives via ring expansion.
Coordination Chemistry
The thiadiazole sulfur and carboxamide oxygen act as ligands for metal complexes:
-
Metal Binding :
Forms complexes with Cu(II) or Fe(III), confirmed by UV-Vis and ESR spectroscopy.
Functional Group Transformations
-
Ethoxy Group Reactions :
Key Stability Considerations
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations:
Thiadiazole Derivatives : Compounds like N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine demonstrate that halogenated aryl groups (e.g., 4-chlorophenyl) enhance bioactivity, likely due to improved membrane permeability and target interaction .
Isoxazole-Thiadiazole Hybrids : The target compound’s dual heterocyclic system is unique compared to analogues with single-core structures (e.g., thiazole or thiophene derivatives in ). This hybrid may offer synergistic effects, such as dual enzyme inhibition.
Chlorophenyl vs. Other Halogens: The 2-chlorophenyl substituent may confer steric and electronic effects distinct from 3- or 4-chlorophenyl isomers (e.g., in ).
Comparison with Analogues:
- : Uses a similar thioether linkage but substitutes the thiadiazole with a 3-chlorophenyl group, suggesting modular synthesis for diversification.
- : Employs HATU-mediated amide coupling for nitrothiophene carboxamides, a method applicable to the target compound’s synthesis.
Physicochemical Properties
Predicted properties based on substituents:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution for thioether bond formation between thiadiazole and thiol-containing intermediates .
- Amide coupling using reagents like chloroacetyl chloride or carbodiimides to link the isoxazole-carboxamide moiety to the thiadiazole-thioethyl backbone .
- Reaction optimization : Temperature (20–80°C), solvent choice (dioxane, ethanol), and catalysts (triethylamine) are critical for yield and purity. For example, slow addition of chloroacetyl chloride at 20–25°C minimizes side reactions .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons from chlorophenyl at δ 7.2–7.5 ppm) and carbonyl groups (amide C=O at ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₁ClN₆O₄S₂) .
- IR spectroscopy : Confirms amide (1650–1680 cm⁻¹) and thioether (600–700 cm⁻¹) functional groups .
Q. How are biological targets and mechanisms of action hypothesized for this compound?
- Target prediction : Analogous thiadiazole-isoxazole hybrids inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases via hydrogen bonding with catalytic residues .
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 IC₅₀) or cell viability tests (MTT assay) to evaluate anti-inflammatory/anticancer activity .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Byproducts : Unreacted thiol intermediates or oxidized disulfides form during thioether synthesis. These are removed via recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
- Purity validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 metabolism) causes inconsistent IC₅₀ values .
Q. What computational strategies are employed to model interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Gln³⁸⁹) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable ligand-receptor complexes .
Q. How are structure-activity relationship (SAR) studies designed for analogs?
- Core modifications : Replace thiadiazole with triazole to test impact on solubility and potency .
- Substituent variation : Compare 4-ethoxyphenyl vs. 4-carbamoylphenyl groups to optimize steric/electronic effects .
- Bioisosteric replacement : Substitute thioether with sulfone to enhance metabolic stability .
Q. What methodologies address solubility and formulation challenges for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
